BENGHE Foundational & Exploratory

Check Availability & Pricing

GSK3179106 and enteric nervous system
function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3179106

Cat. No.: B607825

An In-depth Technical Guide on GSK3179106 and Enteric Nervous System Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3179106 is a potent, selective, and gut-restricted inhibitor of the Rearranged during
transfection (RET) receptor tyrosine kinase, a key regulator of the enteric nervous system
(ENS).[1][2] Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS),
GSK3179106 targets the underlying mechanisms of visceral hypersensitivity, a primary
symptom of IBS characterized by abdominal pain.[1][3] This document provides a
comprehensive overview of GSK3179106, detailing its mechanism of action, summarizing key
preclinical and clinical data, outlining experimental methodologies, and visualizing the core
signaling pathways and experimental workflows.

Introduction: The Enteric Nervous System and RET
Kinase

The enteric nervous system (ENS), often termed the "second brain," is a complex network of
neurons within the gastrointestinal (Gl) tract that autonomously regulates gut functions.[2][3]
Pathophysiological changes in the ENS are implicated in various Gl disorders, including IBS.[2]
[4] One of the key players in the development, maintenance, and function of the ENS is the
RET receptor tyrosine kinase.[3][5]
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RET signaling is initiated when a glial cell line-derived neurotrophic factor (GDNF) family ligand
(GFL) binds to its specific GFRa co-receptor.[2][3] This complex then recruits and activates the
RET receptor, triggering downstream signaling cascades essential for neuronal survival,
synaptic plasticity, and signal transmission.[2][6] In conditions like IBS, inflammation or stress
can lead to changes in the expression of neurotrophic factors, potentially causing
hyperinnervation and sensitization of visceral afferent neurons, leading to hypersensitivity and
pain.[2][7] Targeting RET kinase with an inhibitor like GSK3179106 represents a novel
therapeutic strategy to normalize this aberrant neuronal function.[2]

Mechanism of Action of GSK3179106

GSK3179106 is a small molecule inhibitor that potently and selectively targets the kinase
activity of the RET receptor.[2][8] By blocking the ATP-binding site of the kinase domain, it
prevents the autophosphorylation of RET and the subsequent activation of downstream
signaling pathways. This inhibition is intended to modulate the activity of enteric neurons and
reduce the visceral hypersensitivity associated with IBS.[1][7] A key feature of GSK3179106 is
its "gut-restricted" nature, designed to limit systemic exposure and minimize off-target effects.

[1][2]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00035
https://pmc.ncbi.nlm.nih.gov/articles/PMC6047170/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00035
https://synapse.patsnap.com/drug/377b6c344aba404a8f6ff648cceeb74f
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00035
https://pmc.ncbi.nlm.nih.gov/articles/PMC6346376/
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00035
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00035
https://www.medchemexpress.com/GSK3179106.html
https://pubmed.ncbi.nlm.nih.gov/30413627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6346376/
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30413627/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00035
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

GDNF Ligand

inds

GFRa Co-receptor

GDNF-GFRa Complex

Recruits

Cell Mémbrane

RET Monomer

Dimerization

Intracellular Space

Downstream Signaling
(e.g., MAPK, PI3K)

RET Dimer (Inactive)

Inhibits Kinase Activity

———————%

RET Dimer (Active) gEEEEEEEEEEEEEt ' Neuronal Survival
Autophosphorylated Synaptic Plasticity

Click to download full resolution via product page

Figure 1: GSK3179106 Mechanism of Action on the RET Signaling Pathway.
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Quantitative Data Summary

The following tables summarize the key quantitative data for GSK3179106 from in vitro,

preclinical, and clinical studies.

ble 1- In Vi | Cellul -

Parameter Target/Cell Line ICso0 Value Reference
Biochemical Potency Human RET Kinase 0.4 nM [8]

Rat RET Kinase 0.2nM [8]

RET Kinase 0.3nM [2][3]

Cellular Activity RET Phosphorylation 11.1 nM [8]

(SK-N-AS cells)

RET Phosphorylation

(TT cells)

4.6 nM

[8]

Cell Proliferation (TT

cells)

25.5nM

[8]

ble 2: linical In Vivo Effi [ lels)

Dosing .
Model . Endpoint Result Reference
Regimen
Visceromotor
» Response (VMR)
Acute Colitis 10 mg/kg, oral, 34%-43%
to Colorectal o [7]
Model BID for 3.5 days ) ) inhibition
Distension
(CRD)
Water Avoidance 10 mg/kg, oral, 33%—-35%
VMR to CRD o [7]
Stress BID for 3.5 days inhibition
] ) Significant
Acetic Acid 10 mg/kg, oral, )
o VMR to CRD reduction vs. [3]
Irritation BID for 3.5 days

vehicle
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Table 3: Pharmacokinetic Parameters

Species Study Type Dosing Cmax Tmax Reference
10 malk Colon
m 1
99 Contents:
Rat Full Gut PK oral, BID for 7h [2]
287,500
3.5 days
ng/mL
Duodenum:
Oh [2]
15,713 ng/mL
Jejunum:
1lh [2]
12,800 ng/mL
lleum: 5,520
2h [2]
ng/mL
Colon Tissue:
7h [2]
3,358 ng/mL
Plasma: 40
4h [2]
ng/mL
Low
bioavailability,
Phase 1 10 mg - 800
Human ) less than N/A [5]
(Single Dose) mg (fasted)
dose-
proportional
Dose-
Phase 1 5mg - 100
] dependent
Human (Repeat mg QD (with N/A [5]
exposure up
Dose) food)
to 100 mg
Not dose-
100 mg & ]
proportional,
200 mg BID _ N/A [5]
accumulation
(with food)
observed
Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are protocols for key experiments conducted with GSK3179106.

Preclinical Models of Colonic Hypersensitivity

Objective: To induce a state of visceral hypersensitivity in rodents that mimics symptoms of
IBS.

Models Used:
e Post-Inflammatory Model (Acute Colitis):
o Species: Male Sprague-Dawley rats.

o Induction: Intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to
induce a transient colitis.

o Timeline: Hypersensitivity is assessed after the acute inflammation has resolved (e.g., day
7 or later), leaving a persistent neuronal sensitization.[1][7]

o Stress-Induced Model (Water Avoidance Stress - WAS):
o Species: Male Wistar-Kyoto rats (a strain known for anxiety-like behavior).

o Procedure: Rats are placed on a small platform in a container filled with water (37°C) to a
level of 8 cm for 1 hour daily for 7-10 consecutive days. This psychological stressor
induces visceral hypersensitivity.[4][7]

o Control: Sham-treated animals are placed in an identical, empty container.

Assessment of Visceral Nociception

Objective: To quantify visceral pain or hypersensitivity in response to a mechanical stimulus.
Protocol: Visceromotor Response (VMR) to Colorectal Distension (CRD):

o Animal Preparation: Rats are fasted overnight and lightly anesthetized with isoflurane. A
flexible balloon catheter (e.g., 6 cm) is inserted intra-anally into the descending colon.
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e Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing
environment for approximately 30 minutes.

» Distension Protocol: The colon is distended with air to various isobaric pressures (e.g., 10,
20, 40, 60 mm Hg) for a set duration (e.g., 10-20 seconds) with a rest period between
stimuli.

o Quantification: The visceromotor response is quantified by visually counting the number of
abdominal muscle contractions during the distension period. An increased number of
contractions indicates a higher level of visceral pain.[1][7]

e Drug Administration: GSK3179106 or vehicle is administered orally (p.0.) via gavage at
specified doses and time points before the CRD assessment.[3][7]

Phase 2: Dosing Phase 3: Assessment Phase 4: Data Analysis

Oral Dosing
| GSK3179106 or Vehicle |
(e.g., 10 mg/kg BID, 3.5 days)

Colorectal Distension (CRD)
(Graded Pressures: 0-60 mmHg)

Compare VMR between
GSK3179106 and Vehicle Groups

in: ntractions)

Measure Visceromotor Response (VMR)
(Count Abdominal Co )

Click to download full resolution via product page

Figure 2: Experimental Workflow for Preclinical Efficacy Testing.

In Vitro RET Kinase and Cell Proliferation Assays

Objective: To determine the potency and selectivity of GSK3179106 on its target kinase and its
effect on RET-dependent cell lines.

Protocol: RET Phosphorylation Assay:

e Cell Lines: Human medullary thyroid carcinoma TT cells (with endogenous RET mutation) or
SK-N-AS neuroblastoma cells (expressing wild-type RET).[8]

e Procedure: Cells are plated and grown to sub-confluency. They are then serum-starved and
pre-treated with varying concentrations of GSK3179106 for a specified time (e.g., 1-2 hours).
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» Stimulation: RET kinase is activated by adding a GFL (e.g., GDNF).

o Analysis: Cell lysates are collected, and the level of phosphorylated RET (pRET) is
measured using a sensitive immunoassay, such as ELISA or Homogeneous Time Resolved
Fluorescence (HTRF). ICso values are calculated from the dose-response curve.[4]

Protocol: Cell Proliferation Assay:
e Cell Lines: RET-dependent TT cells and RET-independent control lines (e.g., A549).[8]

e Procedure: Cells are seeded in 96-well plates and treated with a range of GSK3179106
concentrations.

e Incubation: Cells are incubated for a period of 3-8 days.

e Analysis: Cell viability or proliferation is assessed using a standard method (e.g., CellTiter-
Glo®). ICso values are determined for the RET-dependent cell line to confirm cellular target
engagement.[8]

First-in-Human Clinical Trials

Objective: To evaluate the safety, tolerability, and pharmacokinetics of GSK3179106 in healthy
volunteers.

Study Design (Based on NCT02727283 & NCT02798991):

o Type: Phase 1, randomized, double-blind, placebo-controlled, ascending dose studies.[5][9]
o Population: Healthy adult subjects.

e Single Ascending Dose (SAD) Study:

o Dosing: Subjects receive a single oral dose of GSK3179106 (ranging from 10 mg to 800
mg) or placebo.[5]

o Food Effect Arm: A cohort receives the drug with a high-fat meal to assess the impact of
food on absorption.[5]
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» Multiple Ascending Dose (MAD) Study:

o Dosing: Subjects receive repeat oral doses of GSK3179106 (e.g., 5 mg to 100 mg once
daily [QD] or 100 mg to 200 mg twice daily [BID]) or placebo for 14 days.[5]

e Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, clinical
laboratory tests, vital signs, and ECGs.

e Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC) determined from
plasma samples collected at multiple time points.

Conclusion

GSK3179106 is a selective, gut-restricted RET kinase inhibitor that has demonstrated target
engagement and efficacy in preclinical models of visceral hypersensitivity. By inhibiting the RET
signaling pathway within the enteric nervous system, it offers a targeted approach to alleviating
the chronic abdominal pain associated with Irritable Bowel Syndrome.[1][2] Phase 1 studies
have established its safety and pharmacokinetic profile in healthy volunteers, showing that it
was well-tolerated.[5] The data gathered to date support the continued investigation of RET
kinase inhibition as a promising therapeutic strategy for functional bowel disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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